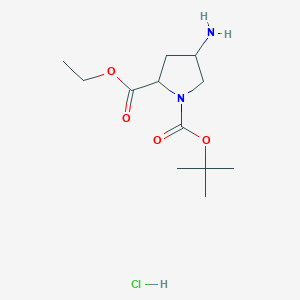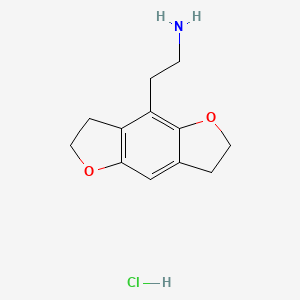
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride is a chemical compound with a complex structure that includes a benzodifuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the benzodifuran core, followed by the introduction of the aminoethane side chain. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
科学的研究の応用
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and signaling.
類似化合物との比較
Similar Compounds
- 1-(8-Bromo-2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)-2-propanamine : This compound has a similar benzodifuran core but includes a bromine atom and a different side chain.
- Ectoine : Although structurally different, ectoine shares some functional similarities in terms of its protective effects on cells.
Uniqueness
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c13-4-1-10-9-3-6-14-11(9)7-8-2-5-15-12(8)10;/h7H,1-6,13H2;1H |
InChIキー |
YNTPAQLZUFSBNN-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C3=C(C=C21)OCC3)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


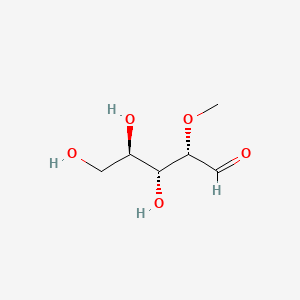

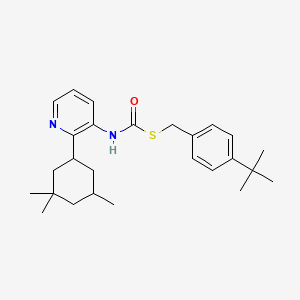
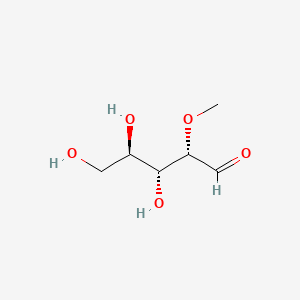

![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)





